2-Azido-5-chloro-1,3-difluorobenzene
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Overview
Description
2-Azido-5-chloro-1,3-difluorobenzene is an organic compound with the molecular formula C6H2ClF2N3 It is a derivative of benzene, where the hydrogen atoms at positions 2, 5, and 1 are replaced by an azido group (N3), a chlorine atom (Cl), and two fluorine atoms (F) respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-5-chloro-1,3-difluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-fluoroaniline.
Diazotization: The aniline derivative undergoes diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the corresponding diazonium salt.
Azidation: The diazonium salt is then treated with sodium azide (NaN3) to introduce the azido group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and safety. The process involves:
Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.
Reaction Control: Precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2-Azido-5-chloro-1,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Reducing Agents: Hydrogen gas (H2) with a catalyst, or other reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Conditions: Typically involves heating or using a catalyst to facilitate the reaction.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound.
Reduction Products: 2-Amino-5-chloro-1,3-difluorobenzene.
Cycloaddition Products: Triazole derivatives.
Scientific Research Applications
2-Azido-5-chloro-1,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azido-5-chloro-1,3-difluorobenzene depends on the specific application and reaction it is involved in. Generally, the azido group is highly reactive and can undergo various transformations, such as:
Substitution: The azido group can be replaced by other functional groups, altering the compound’s properties.
Reduction: The azido group can be reduced to an amine, which can then participate in further chemical reactions.
Cycloaddition: The azido group can form triazoles through cycloaddition reactions, which are useful in click chemistry.
Comparison with Similar Compounds
2-Azido-5-chloro-1,3-difluorobenzene can be compared with other azido-substituted benzene derivatives:
2-Azido-1,3-difluorobenzene: Lacks the chlorine atom, which may affect its reactivity and applications.
2-Azido-5-chlorobenzene: Lacks the fluorine atoms, which can influence its chemical properties and stability.
2-Azido-1,3,5-trifluorobenzene: Contains an additional fluorine atom, potentially altering its reactivity and applications.
The uniqueness of this compound lies in its specific combination of azido, chlorine, and fluorine substituents, which confer distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
2-azido-5-chloro-1,3-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2N3/c7-3-1-4(8)6(11-12-10)5(9)2-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTDAFPUTHAMQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=[N+]=[N-])F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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